Nigericin sodium salt Nigericin sodium salt Nigericin sodium is a ketal.
Brand Name: Vulcanchem
CAS No.: 28643-80-3
VCID: VC0537212
InChI: InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37-,38-,39-,40+;/m0./s1
SMILES: CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Molecular Formula: C40H67NaO11
Molecular Weight: 746.9 g/mol

Nigericin sodium salt

CAS No.: 28643-80-3

Cat. No.: VC0537212

Molecular Formula: C40H67NaO11

Molecular Weight: 746.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nigericin sodium salt - 28643-80-3

CAS No. 28643-80-3
Molecular Formula C40H67NaO11
Molecular Weight 746.9 g/mol
IUPAC Name sodium;2-[6-[[(2S,5R)-2-[(5S)-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate
Standard InChI InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37-,38-,39-,40+;/m0./s1
Standard InChI Key MOYOTUKECQMGHE-QQWZKJHFSA-M
Isomeric SMILES CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C([C@@]3(O2)C(C[C@@](O3)(C)C4CC[C@@](O4)(C)C5C(CC(O5)C6C(CC([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+]
SMILES CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Canonical SMILES CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Appearance Solid powder

Chemical Identity and Structural Characteristics

Nigericin sodium salt (CAS 28643-80-3) is the monosodium salt of nigericin, a polyether antibiotic isolated from Streptomyces hygroscopicus. The compound’s molecular formula is reported variably as C₄₀H₆₉NaO₁₁ or C₄₀H₆₇NaO₁₁, with molecular weights of 748.97 g/mol and 746.94 g/mol, respectively . These discrepancies likely arise from differences in hydration states or salt formulations. The structure features a cyclic ether backbone with a polar cavity that stabilizes monovalent cations, enabling selective ion transport .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point183.5–185°C (free acid) ; ≈255°C (sodium salt)
SolubilityChloroform (10 mg/mL), methanol, ethanol
pKa4.39 ± 0.10 (predicted)
Storage Conditions2–8°C; stable in DMSO/ethanol (-20°C, ≤2 months)

The sodium salt form enhances solubility in organic solvents compared to the free acid, making it preferable for experimental applications .

Mechanisms of Action: Ionophoric Activity and Cellular Effects

Nigericin sodium salt operates as a K⁺/H⁺ antiporter, catalyzing the exchange of intracellular K⁺ for extracellular H⁺. This activity collapses mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, and induces intracellular acidification . The ion selectivity follows K⁺ > Rb⁺ > Cs⁺ >> Na⁺, with minimal affinity for Li⁺ .

Mitochondrial Dysfunction and ATPase Modulation

By dissipating the proton gradient across mitochondrial membranes, nigericin sodium salt stimulates ATPase activity, leading to ATP depletion . This effect is leveraged in studies exploring metabolic coupling in insulin-secreting cells, where mitochondrial matrix pH regulates oxidative phosphorylation .

NLRP3 Inflammasome Activation

Nigericin sodium salt is a potent activator of the NLRP3 inflammasome, a multiprotein complex central to inflammatory responses. It induces potassium efflux, triggering caspase-1 activation and subsequent interleukin-1β (IL-1β) secretion . This property has been instrumental in modeling inflammatory diseases such as gout and Alzheimer’s .

Research Applications and Biological Impact

Anticancer Properties

Recent studies highlight nigericin sodium salt’s potential as an anticancer agent:

Table 2: Cytotoxic Effects in Cancer Cell Lines

Cell LineIC₅₀ (μM)Effect ObservedSource
H460 Lung Cancer1.0Inhibition of migration/invasion
MDA-MB-231 Breast Cancer2.88Dose-dependent viability loss
HT29 Colorectal Cancer12.92Colony formation suppression

In H460 lung cancer cells, 1 μM nigericin sodium salt reduced migration and invasion by 50% within 24 hours . Similarly, triple-negative breast cancer cells (MDA-MB-231, 4T1) showed marked sensitivity, with IC₅₀ values of 2.88 μM and 2.51 μM, respectively .

Autophagy and Apoptosis Induction

Treatment with nigericin sodium salt increases LC3-II and p62 protein levels, markers of autophagosome accumulation, while concurrently activating caspase-3/7, indicative of apoptosis . Ultrastructural analyses reveal swollen mitochondria and vacuolization, underscoring dual mechanisms of cell death .

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